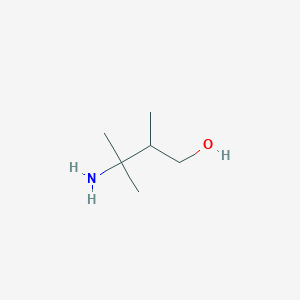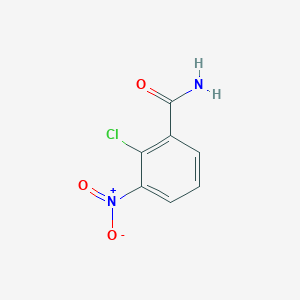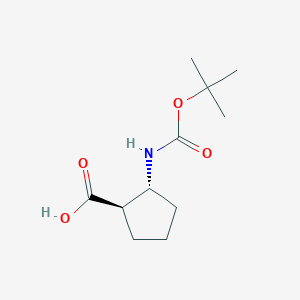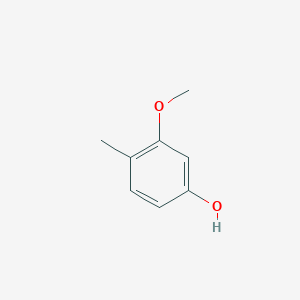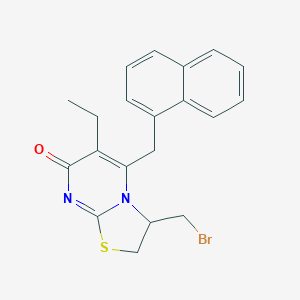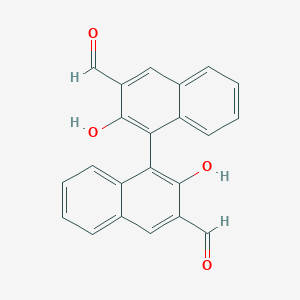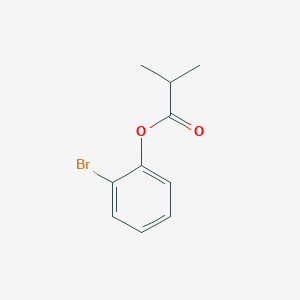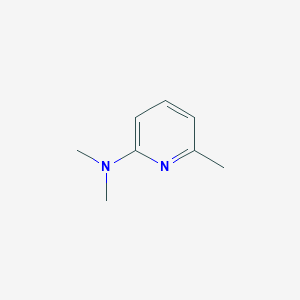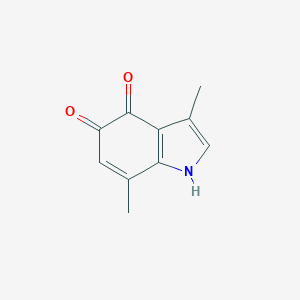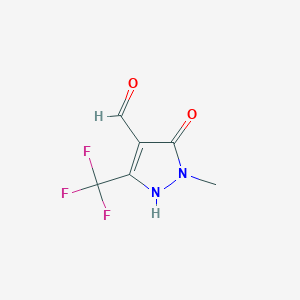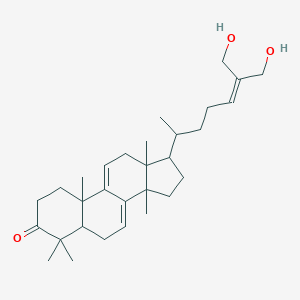![molecular formula C14H8ClNO2S B176692 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]- CAS No. 14204-31-0](/img/structure/B176692.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Biochemical And Physiological Effects
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been shown to have low toxicity in animal models. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has limited bioavailability, which can affect its effectiveness.
Future Directions
There are several future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-]. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential in treating other diseases such as diabetes and cardiovascular disease. Additionally, future studies could focus on improving its bioavailability and solubility to increase its effectiveness in lab experiments.
Conclusion:
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand its potential in treating various diseases and to improve its effectiveness in lab experiments.
Synthesis Methods
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] can be synthesized using various methods. One of the methods involves the reaction between 4-chlorothiophenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction results in the formation of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] as a yellow solid.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been studied for its potential in scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
14204-31-0 |
|---|---|
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]- |
Molecular Formula |
C14H8ClNO2S |
Molecular Weight |
289.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
MHNWGALOHVYLDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
synonyms |
2-(4-Chlorophenylsulfanyl)isoindole-1,3-(2H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



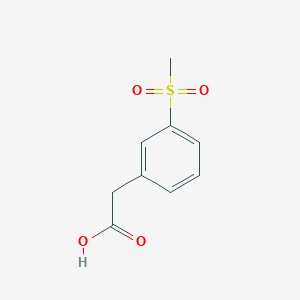
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
